1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine
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Overview
Description
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine is a chemical compound with the molecular formula C9H8FN3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride: This compound has a similar structure but contains an isoxazole ring instead of an oxadiazole ring.
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: This compound has a pyrrole ring and is used in different applications.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate: This compound is used as a drug candidate for treating acid-related diseases.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C9H8FN3O |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 |
InChI Key |
RQGRKULZUXKNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CN |
Origin of Product |
United States |
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